molecular formula C13H19N5O2 B15063935 tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

Cat. No.: B15063935
M. Wt: 277.32 g/mol
InChI Key: VDCFPCAPIOOABA-UHFFFAOYSA-N
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Description

The compound tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a heterocyclic carbamate derivative featuring an imidazo[4,5-c]pyridine core. This bicyclic structure incorporates a fused imidazole and pyridine ring system, with a methyl group at the 1-position and an amino substituent at the 6-position. The tert-butyl carbamate group at the 4-position serves as a protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates or modulate physicochemical properties .

This compound is cataloged as part of a broader class of carbamate-functionalized heterocycles, which are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric profiles. Its molecular formula is C₁₃H₁₉N₅O₂, with a molecular weight of 277.33 g/mol (calculated based on structural analysis).

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16)

InChI Key

VDCFPCAPIOOABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 6-amino-1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and synthetic contexts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthetic Context/Notes
This compound (Target Compound) C₁₃H₁₉N₅O₂ 277.33 6-amino, 1-methyl, tert-butyl carbamate Listed in catalogs as a building block; no explicit synthesis details provided .
tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate C₁₃H₁₈IN₅O₂ 403.22 7-iodo substitution Higher molecular weight due to iodine; potential for halogen-mediated coupling reactions .
tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydrazono)methyl)bicyclo[2.2.2]octan-1-yl)carbamate C₃₀H₃₄ClN₅O₂ 556.08 Pyrrolo[2,3-b]pyridine core, bicyclo[2.2.2]octane Synthesized via multi-step reactions with 84% yield; used in complex heterocycle assembly .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine core, 5-fluoro, 4-hydroxy Safety data sheet available; hazards include acute toxicity (oral, dermal) .

Structural and Functional Differences

Core Heterocycle Variations: The target compound’s imidazo[4,5-c]pyridine core contrasts with the pyrrolo[2,3-b]pyridine in and the pyrimidine in . These differences influence electronic properties (e.g., aromaticity, dipole moments) and bioavailability.

Substituent Effects :

  • The 7-iodo analog () adds a heavy atom, which may facilitate crystallographic studies or act as a radiolabeling site.
  • The 5-fluoro and 4-hydroxy groups in ’s pyrimidine derivative enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Synthetic Accessibility :

  • The target compound lacks explicit synthesis protocols in the evidence, whereas analogs like those in are synthesized via microwave-assisted reactions with moderate yields (40–84%) .

Research Findings and Gaps

  • Catalogs vs. Primary Literature : The target compound is listed in organic building block catalogs (), but detailed synthetic protocols, crystallographic data (e.g., from SHELX or WinGX ), or biological data are absent.
  • Opportunities for Study : Comparative studies on the enzymatic stability, pharmacokinetics, and binding affinities of these analogs are needed to establish structure-activity relationships.

Biological Activity

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a synthetic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H18IN5O2
  • Molecular Weight : 403.22 g/mol
  • IUPAC Name : tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate
  • CAS Number : 914942-88-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial enzyme function, leading to cell death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study focused on imidazo[1,2-a]pyridine derivatives demonstrated that related compounds showed bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis suggested that modifications in the imidazo ring could enhance antibacterial potency.

Other Biological Activities

In addition to antibacterial effects, there is emerging evidence suggesting potential immunomodulatory activities. Compounds in the imidazo family have been noted for their ability to modulate Toll-like receptors (TLR), which play a crucial role in the immune response . This suggests that this compound may also influence immune pathways.

Study 1: Antibacterial Efficacy

A study published in Nature explored the antibacterial efficacy of various imidazo derivatives. Among them, this compound was tested against several strains of Gram-positive bacteria. Results showed a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, indicating strong bacteriostatic properties .

Study 2: Immunomodulation Potential

Another research effort investigated the immunomodulatory effects of imidazo derivatives on TLR7 and TLR8 pathways. Although the primary focus was not on this compound specifically, findings suggested that related compounds could enhance TLR-mediated responses, potentially offering therapeutic avenues for inflammatory diseases .

Data Summary Table

Property Value
Molecular FormulaC13H18IN5O2
Molecular Weight403.22 g/mol
Antibacterial ActivityEffective against MRSA
Immunomodulatory PotentialModulates TLR pathways

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